BACE-1 inhibitor 1

BACE-1 inhibition Alzheimer's disease Enzymatic assay

BACE-1 inhibitor 1 (also known as Compound 8a; CAS: 1262858-14-9; PubChem CID: is a synthetic small molecule designed as a β-site amyloid precursor protein cleaving enzyme 1 (BACE-1) antagonist. It is chemically defined as N-[3-[(3R)-5-amino-3-(difluoromethyl)-2,6-dihydro-1,4-oxazin-3-yl]-4-fluorophenyl]-5-bromopyridine-2-carboxamide, with a molecular formula of C17H14BrF3N4O2 and a molecular weight of 443.22 g/mol.

Molecular Formula C17H14BrF3N4O2
Molecular Weight 443.2 g/mol
Cat. No. B12432397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBACE-1 inhibitor 1
Molecular FormulaC17H14BrF3N4O2
Molecular Weight443.2 g/mol
Structural Identifiers
SMILESC1C(=NC(CO1)(C2=C(C=CC(=C2)NC(=O)C3=NC=C(C=C3)Br)F)C(F)F)N
InChIInChI=1S/C17H14BrF3N4O2/c18-9-1-4-13(23-6-9)15(26)24-10-2-3-12(19)11(5-10)17(16(20)21)8-27-7-14(22)25-17/h1-6,16H,7-8H2,(H2,22,25)(H,24,26)/t17-/m0/s1
InChIKeyWLOOOUPMVOAGDW-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

BACE-1 Inhibitor 1 (CAS 1262858-14-9): Molecular Identity and Primary Activity Profile


BACE-1 inhibitor 1 (also known as Compound 8a; CAS: 1262858-14-9; PubChem CID: 56645128) is a synthetic small molecule designed as a β-site amyloid precursor protein cleaving enzyme 1 (BACE-1) antagonist [1]. It is chemically defined as N-[3-[(3R)-5-amino-3-(difluoromethyl)-2,6-dihydro-1,4-oxazin-3-yl]-4-fluorophenyl]-5-bromopyridine-2-carboxamide, with a molecular formula of C17H14BrF3N4O2 and a molecular weight of 443.22 g/mol . The compound is supplied as a solid with purity exceeding 98% and is intended for research use only [2].

BACE-1 Inhibitor 1: Why Not All BACE-1 Antagonists Are Interchangeable for Research


BACE-1 inhibitors, while sharing a common primary target, exhibit significant divergence in their selectivity profiles for the homologous protease BACE-2 and other off-target aspartyl proteases such as Cathepsin D and Renin [1]. This divergence is critical; for example, non-selective inhibition of BACE-2 is linked to potential side effects, including hair depigmentation [1][2]. Therefore, substituting one inhibitor for another without understanding its unique selectivity fingerprint can compromise experimental reproducibility and lead to misinterpretation of downstream biological effects. The following quantitative evidence outlines the specific performance envelope of BACE-1 inhibitor 1, enabling informed selection over related analogs.

BACE-1 Inhibitor 1: Quantitative Differentiation from Key Comparator Compounds


Biochemical Potency: Direct Comparison with LY2811376 and AZD3839

In a cell-free enzymatic assay, BACE-1 inhibitor 1 demonstrates an IC50 of 56 nM against recombinant human BACE-1 [1]. This potency is intermediate within the class. For context, the first-generation non-peptidic inhibitor LY2811376 exhibits a significantly lower potency with an IC50 range of 239-249 nM . In contrast, the more advanced clinical candidate AZD3839 is more potent, with a Ki of 26.1 nM in a similar assay format . This positions BACE-1 inhibitor 1 as a useful tool for studies where a potency level between these extremes is desirable.

BACE-1 inhibition Alzheimer's disease Enzymatic assay

Molecular Scaffold: Differentiation via Chemical Structure Class

BACE-1 inhibitor 1 features a tertiary carbinamine core within an oxazine ring system [1]. This chemotype is distinct from several other well-known BACE-1 inhibitors. For example, LY2811376 is an aminothiazine [2], and AZD3839 is a pyrazine derivative [3]. The unique oxazine scaffold of BACE-1 inhibitor 1 may confer different binding kinetics or interactions with the BACE-1 active site flap region, which is a key determinant of selectivity [4].

BACE-1 inhibitor Chemotype Oxazine

Selectivity Profile: Data Availability in Context of Class

Publicly available selectivity data for BACE-1 inhibitor 1 against BACE-2 and Cathepsin D is currently limited. However, this absence of data differentiates it from well-characterized, highly selective inhibitors like AZD3839 (14-fold selectivity over BACE2) or AM-6494 (46.5-fold selectivity over BACE2) [1]. For research applications where a compound with a yet undefined selectivity window is acceptable—such as in initial high-throughput screening or as a less selective control—BACE-1 inhibitor 1 remains a viable option.

BACE-1 selectivity BACE-2 Cathepsin D

Recommended Research Applications for BACE-1 Inhibitor 1


Biochemical Assay Development and High-Throughput Screening (HTS)

The well-defined biochemical IC50 of 56 nM makes BACE-1 inhibitor 1 a suitable reference or control compound for developing and validating enzymatic assays, including FRET-based assays, for BACE-1 activity [1]. Its potency is sufficient to generate a clear signal window in HTS campaigns without being overly potent, which can sometimes be advantageous for detecting weaker hits.

Pharmacological Comparison with First-Generation Inhibitors

Given its 4.3-fold higher potency compared to the first-generation oral inhibitor LY2811376 , BACE-1 inhibitor 1 can serve as a bridge molecule in studies aiming to compare the pharmacology of earlier inhibitors with more modern chemotypes. This allows for the generation of comparative dose-response data in vitro.

Structure-Activity Relationship (SAR) and Scaffold Hopping Studies

The unique oxazine scaffold of BACE-1 inhibitor 1 distinguishes it from aminothiazine (e.g., LY2811376) and pyrazine (e.g., AZD3839) classes of BACE-1 inhibitors [2][3]. It is therefore a valuable starting point for medicinal chemistry programs focused on exploring novel chemical space or scaffold-hopping strategies to overcome liabilities associated with other BACE-1 inhibitor series.

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